molecular formula C8F17N B15200676 Per-fluoro-5-azanon-4-ene

Per-fluoro-5-azanon-4-ene

Cat. No.: B15200676
M. Wt: 433.06 g/mol
InChI Key: DVQXCHAOWHNHSQ-CYPCERQJSA-N
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Description

Per-fluoro-5-azanon-4-ene is a fluorinated organic compound known for its unique chemical properties and reactivity. It is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their strong carbon-fluorine bonds. These bonds confer exceptional stability and resistance to degradation, making PFAS valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Per-fluoro-5-azanon-4-ene can be synthesized through several methods. One common approach involves the reaction of perfluoro-2-methylpent-2-ene with guanidine hydrochloride in the presence of triethylamine. This reaction yields 2-amino-6-fluoro-4-pentafluoroethyl-5-trifluoromethylpyrimidine and 2-amino-4,6-bis(heptafluoropropyl)-1,3,5-triazine . Another method involves the reaction with potassium thiocyanate (KSCN) in an aprotic dipolar solvent, producing perfluoro-1-(butylimino)butyl isothiocyanate .

Industrial Production Methods: Industrial production of fluorinated compounds, including this compound, often involves telomerization, electrochemical fluorination (ECF), and direct fluorination. These methods allow for the large-scale synthesis of fluorinated building blocks, which are then used to produce various PFAS .

Chemical Reactions Analysis

Types of Reactions: Per-fluoro-5-azanon-4-ene undergoes several types of chemical reactions, including nucleophilic substitution, cyclization, and addition reactions. For example, it reacts with primary amines containing a 2,6-di-tert-butylphenol fragment in the presence of triethylamine to form azetidine, 1,2-dihydroazete, and 1,2-dihydro-1,3-diazete derivatives .

Common Reagents and Conditions: Common reagents used in reactions with this compound include guanidine hydrochloride, potassium thiocyanate, and primary amines. Reaction conditions often involve the use of aprotic dipolar solvents and bases such as triethylamine .

Major Products Formed: The major products formed from reactions with this compound include fluorinated pyrimidines, triazines, isothiocyanates, and various heterocyclic compounds .

Mechanism of Action

The mechanism of action of per-fluoro-5-azanon-4-ene involves its strong carbon-fluorine bonds, which confer exceptional stability and resistance to degradation. This stability allows the compound to interact with various molecular targets and pathways, making it useful in applications that require long-lasting and durable materials .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to per-fluoro-5-azanon-4-ene include perfluoro-2-methylpent-2-ene, perfluoro-1-(butylimino)butyl isothiocyanate, and other perfluorinated alkenes and amines .

Uniqueness: What sets this compound apart from other similar compounds is its specific reactivity with guanidine hydrochloride and primary amines, leading to the formation of unique heterocyclic compounds. Additionally, its stability and resistance to degradation make it particularly valuable in industrial applications .

Properties

Molecular Formula

C8F17N

Molecular Weight

433.06 g/mol

IUPAC Name

(1Z)-2,2,3,3,4,4,4-heptafluoro-N-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butanimidoyl fluoride

InChI

InChI=1S/C8F17N/c9-1(2(10,11)3(12,13)6(18,19)20)26-8(24,25)5(16,17)4(14,15)7(21,22)23/b26-1-

InChI Key

DVQXCHAOWHNHSQ-CYPCERQJSA-N

Isomeric SMILES

C(=N/C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(\C(C(C(F)(F)F)(F)F)(F)F)/F

Canonical SMILES

C(=NC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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